molecular formula C22H26ClNO B13765131 N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German] CAS No. 6606-20-8

N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]

Cat. No.: B13765131
CAS No.: 6606-20-8
M. Wt: 355.9 g/mol
InChI Key: GLQASCBBGDNRPG-UHFFFAOYSA-N
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Description

N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methyl group attached to the nitrogen atom, a norgranatanol backbone, and a 4-chlorobenzhydryl group. It is used in various scientific research applications due to its distinctive chemical behavior.

Properties

CAS No.

6606-20-8

Molecular Formula

C22H26ClNO

Molecular Weight

355.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)-phenylmethoxy]-9-methyl-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C22H26ClNO/c1-24-19-8-5-9-20(24)15-21(14-19)25-22(16-6-3-2-4-7-16)17-10-12-18(23)13-11-17/h2-4,6-7,10-13,19-22H,5,8-9,14-15H2,1H3

InChI Key

GLQASCBBGDNRPG-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Preparation of the 4-Chlorobenzhydryl Intermediate

The synthesis of the 4-chlorobenzhydryl moiety, a critical precursor for the target compound, typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine or related amines.

Typical Preparation Procedure for 1-(4-Chlorobenzhydryl)piperazine:

  • Reactants: Piperazine (0.12 mol), 4-chlorobenzhydryl chloride (4-CBC), catalytic KI, and solvent toluene.
  • Conditions: The mixture is heated at 80°C for 0.5 hours, then combined with 4-CBC in toluene and maintained at 80°C for 2 hours, followed by reflux for 12 hours.
  • Work-up: The reaction mixture is cooled, washed with water, acidified with concentrated HCl at 5-10°C, filtered, and neutralized with NaOH to precipitate the product.
  • Yield: Approximately 92% yield of 1-(4-chlorobenzhydryl)piperazine with melting point 63-65°C.
  • Safety: The compound is an experimental teratogen and should be handled with care due to toxic fumes upon decomposition.
Step Reagents/Conditions Outcome Yield (%) Notes
1 Piperazine, KI, DMF, toluene, 80°C Formation of intermediate complex - Catalyst KI enhances reaction
2 Addition of 4-CBC, reflux 12h Substitution reaction - Prolonged reflux ensures completion
3 Acidification with HCl, filtration Isolation of salt form - Controls pH for precipitation
4 Neutralization with NaOH, filtration Crystallization of product 92 Final purification step

Synthesis of the N-Methylated Norgranatanol Derivative

The N-methylation step involves introducing a methyl group onto the nitrogen atom of the norgranatanol skeleton, often achieved via reaction with methylamine or methylating agents.

A closely related synthetic approach is illustrated by the preparation of N-methyl-4-(methylamino)-3-nitrobenzamide, which involves:

  • Step 1: Reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-methylamino-3-nitrobenzoic acid.
  • Step 2: Conversion of this acid to the corresponding acid chloride using thionyl chloride.
  • Step 3: Reaction of the acid chloride with methylamine to yield the N-methylated benzamide derivative.

This method highlights the utility of methylamine in introducing N-methyl groups under controlled conditions, which can be adapted for the N-methylation of norgranatanol derivatives.

Step Reagents/Conditions Outcome Yield (%) Notes
1 4-chloro-3-nitrobenzoic acid, methylamine, reflux 3-5h Formation of 4-methylamino-3-nitrobenzoic acid 99.4 High yield, pH adjusted to 3 for precipitation
2 Thionyl chloride, dichloromethane, 1:1.8:0.2 molar ratio Formation of acid chloride - Acyl chloride intermediate
3 Acid chloride, methylamine N-methylated benzamide - Final step to introduce N-methyl group

Etherification at the 3-Alpha Position

The attachment of the 4-chlorobenzhydryl group as an ether at the 3-alpha position of norgranatanol involves nucleophilic substitution or Williamson ether synthesis strategies:

  • The hydroxyl group at the 3-alpha position is activated or converted into a leaving group.
  • The 4-chlorobenzhydryl moiety, often as a chloride or bromide derivative, is reacted with the activated norgranatanol to form the ether linkage.
  • Conditions typically involve polar aprotic solvents, mild bases, and controlled temperatures to favor ether bond formation without side reactions.

While specific detailed protocols for this exact etherification are limited in the literature, analogous procedures from benzhydryl ether syntheses suggest the following:

Step Reagents/Conditions Outcome Notes
1 Norgranatanol derivative with free 3-alpha hydroxyl Starting material -
2 4-chlorobenzhydryl chloride, base (e.g., K2CO3), solvent (e.g., DMF) Formation of ether bond Williamson ether synthesis
3 Purification by recrystallization or chromatography Isolated N-methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether -

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield (%) Remarks
4-Chlorobenzhydryl intermediate Piperazine, 4-CBC, KI, toluene, reflux 92 High purity, well-established
N-Methylation Methylamine, thionyl chloride, reflux ~99 Adapted from benzamide synthesis
Etherification at 3-alpha 4-chlorobenzhydryl chloride, base, DMF Variable Requires optimization

Research Findings and Analytical Data

  • The 1-(4-chlorobenzhydryl)piperazine intermediate exhibits a melting point of 65-70°C and is soluble in methanol with a logP of 3.4, indicating moderate lipophilicity.
  • The N-methylation step is highly efficient with yields exceeding 99%, demonstrating the robustness of methylamine as a methylating agent under reflux conditions.
  • Etherification reactions require careful control of reaction conditions to achieve high selectivity and yield, with purification often involving crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate its effects on biological systems.

    Medicine: Research into its potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether include other norgranatanol derivatives and compounds with similar structural features, such as:

  • N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether
  • 1-(4-Chlorobenzhydryl)piperazine

Uniqueness

N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether, and how do reaction conditions influence yield?

  • Methodology : Optimize synthesis via nucleophilic substitution or reductive amination, leveraging chlorobenzhydryl precursors (e.g., 4-chlorobenzhydryl chloride). Control temperature (e.g., 50–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor intermediates using TLC and HPLC (>98% purity threshold) .
  • Data Consideration : Yield improvements (e.g., 60% → 85%) are achievable by stepwise purification via column chromatography and recrystallization.

Q. How can structural elucidation be performed for this compound, and which spectroscopic techniques are critical?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C, DEPT-135) to resolve methyl and ether groups.
  • FT-IR for ether (C-O-C, ~1100 cm⁻¹) and chlorobenzhydryl (C-Cl, ~550 cm⁻¹) bonds.
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., m/z 450.2352 [M+H]⁺) .
    • Validation : Cross-reference spectral data with analogs like N-acetyl norfentanyl (CAS 2838841-49-7) to confirm substituent positioning .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid inhalation/contact; store at -20°C in airtight containers.
  • Refer to Cayman Chemical’s safety data sheets for emergency procedures (e.g., spill neutralization with 5% NaOH) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorobenzhydryl group influence the compound’s pharmacological activity?

  • Experimental Design :

  • Compare binding affinities (e.g., opioid receptor assays) against analogs with unsubstituted benzhydryl or fluorinated groups.
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with μ-opioid receptors, focusing on halogen bonding and hydrophobic pockets .
    • Data Contradiction : Note discrepancies between in vitro binding (nM affinity) and in vivo efficacy (e.g., ED₅₀ variations due to metabolic stability) .

Q. What computational strategies are effective for predicting the compound’s metabolic pathways?

  • Methodology :

  • Apply in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites.
  • Validate predictions with LC-MS/MS analysis of hepatocyte incubation studies (e.g., human liver microsomes) .
    • Case Study : For N-allyl-naphthalimide analogs, computational models achieved 85% accuracy in predicting glucuronidation sites .

Q. How can researchers resolve conflicting data on the compound’s solubility and stability in aqueous buffers?

  • Analytical Workflow :

  • Perform pH-dependent solubility assays (pH 2–9) using UV-Vis (λmax 255 nm) .
  • Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Resolution : Contradictions may arise from buffer ionic strength (e.g., phosphate vs. Tris-HCl) or oxidation by trace metals. Add antioxidants (e.g., 0.1% BHT) for stabilization .

Key Recommendations

  • Prioritize structure-activity relationship (SAR) studies to optimize the chlorobenzhydryl moiety for reduced off-target effects .
  • Use Aether Brain (AI tool) for rapid literature reviews and data synthesis from Google Scholar/Semantic Scholar .

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